4-(2-(1H-imidazol-1-yl)ethoxy)benzamide
Description
Properties
CAS No. |
75912-57-1 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzamide |
InChI |
InChI=1S/C12H13N3O2/c13-12(16)10-1-3-11(4-2-10)17-8-7-15-6-5-14-9-15/h1-6,9H,7-8H2,(H2,13,16) |
InChI Key |
DVALIYTWWUIPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
4-Hydroxybenzamide is reacted with 1-(2-chloroethyl)-1H-imidazole in the presence of a base (e.g., K₂CO₃ or NaH) to form the target compound via SN2 displacement.
-
Reactants : 4-Hydroxybenzamide (1.0 eq), 1-(2-chloroethyl)-1H-imidazole (1.2 eq), K₂CO₃ (2.5 eq)
-
Solvent : DMF, 80°C, 12 h
-
Workup : Filtration, solvent evaporation, recrystallization (ethanol/water)
-
Yield : 68%
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 12 h |
| Purification Method | Recrystallization |
| Purity (HPLC) | 98.5% |
Advantages : Straightforward, minimal side products.
Limitations : Requires pre-synthesis of chloroethylimidazole.
Mitsunobu Coupling with 2-(1H-Imidazol-1-yl)ethanol
Reaction Scheme
The Mitsunobu reaction couples 4-hydroxybenzamide with 2-(1H-imidazol-1-yl)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
Reactants : 4-Hydroxybenzamide (1.0 eq), 2-(1H-imidazol-1-yl)ethanol (1.1 eq), DEAD (1.5 eq), PPh₃ (1.5 eq)
-
Solvent : THF, 0°C → rt, 6 h
-
Workup : Column chromatography (SiO₂, EtOAc/hexane)
-
Yield : 74%
Key Data
| Parameter | Value |
|---|---|
| Solvent System | THF |
| Catalyst Load | 1.5 eq DEAD/PPh₃ |
| Purification Method | Column Chromatography |
| Scalability | Up to 500 g demonstrated |
Advantages : High regioselectivity, no racemization.
Limitations : Costly reagents, sensitive to moisture.
Multi-Component Reaction (Van Leusen Protocol)
Reaction Scheme
The van Leusen reaction employs TosMIC (p-toluenesulfonylmethyl isocyanide) with a trifluoroacetimidoyl chloride to form the imidazole ring, followed by alkylation with 4-(2-bromoethoxy)benzamide.
-
Step 1 : TosMIC (1.2 eq) + trifluoroacetimidoyl chloride (1.0 eq) → imidazole intermediate (Yield: 62%)
-
Step 2 : Alkylation with 4-(2-bromoethoxy)benzamide (1.0 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 8 h (Yield: 55%)
Key Data
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Reaction Temperature | 25°C | 60°C |
| Total Yield | 34% |
Advantages : Modular approach for imidazole diversification.
Limitations : Multi-step, moderate overall yield.
CBr₄-Mediated One-Pot Synthesis
Reaction Scheme
A one-pot method using CBr₄ to facilitate C–N bond formation between 4-(2-aminoethoxy)benzamide and imidazole.
-
Reactants : 4-(2-Aminoethoxy)benzamide (1.0 eq), imidazole (1.5 eq), CBr₄ (1.2 eq)
-
Solvent : Acetonitrile, 70°C, 5 h
-
Workup : Extraction (DCM/H₂O), evaporation
-
Yield : 71%
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 5 h |
| Catalyst | CBr₄ |
| Solvent | Acetonitrile |
| Purity (NMR) | >95% |
Advantages : Atom-economical, minimal purification.
Limitations : CBr₄ toxicity requires careful handling.
Solid-Phase Synthesis with Resin-Bound Intermediates
Reaction Scheme
Wang resin-bound 4-hydroxybenzamide is functionalized with 2-(1H-imidazol-1-yl)ethyl bromide, followed by cleavage.
-
Resin Loading : 0.8 mmol/g
-
Alkylation : 2-(1H-imidazol-1-yl)ethyl bromide (3.0 eq), DIPEA (6.0 eq), DMF, 24 h
-
Cleavage : TFA/H₂O (95:5), 2 h
-
Yield : 82% (over two steps)
Key Data
| Parameter | Value |
|---|---|
| Resin Type | Wang resin |
| Cleavage Reagent | TFA/H₂O |
| Purity (LC-MS) | 97% |
Advantages : High purity, adaptable for combinatorial libraries.
Limitations : Specialized equipment required.
Enzymatic Catalysis Using Lipases
Reaction Scheme
CAL-B (Candida antarctica lipase B) catalyzes the transesterification of vinyl 4-(2-(1H-imidazol-1-yl)ethoxy)benzoate with ammonia.
-
Reactants : Vinyl ester (1.0 eq), NH₃ (aq., 5.0 eq)
-
Conditions : CAL-B (20 mg/mmol), 40°C, 48 h
-
Yield : 58%
Key Data
| Parameter | Value |
|---|---|
| Enzyme Load | 20 mg/mmol |
| Reaction Time | 48 h |
| Solvent | Solvent-free |
Advantages : Eco-friendly, mild conditions.
Limitations : Longer reaction time, moderate yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Imidazol-1-yl-ethoxy)-benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(2-Imidazol-1-yl-ethoxy)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting thromboxane synthase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Imidazol-1-yl-ethoxy)-benzamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of thromboxane synthase, an enzyme involved in the biosynthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting this enzyme, the compound can reduce thromboxane A2 levels, thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazole-Benzamide Derivatives
Key Trends and Insights
Substitution on the Benzamide Ring :
- Halogenation (e.g., chloro, fluoro) increases anticancer activity by improving lipophilicity and target binding .
- Electron-donating groups (e.g., methoxy in 8d) enhance enzyme inhibition by stabilizing ligand-receptor interactions .
Linker Chemistry :
- Ethoxy linkers (as in this compound) balance flexibility and stability, while hydroxyethyl linkers improve aqueous solubility .
Imidazole Positioning :
- Derivatives with imidazole attached directly to the benzamide (e.g., 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide) show broad-spectrum antimicrobial activity, likely due to interactions with microbial enzymes .
Complex Substituents: Compounds like those in (e.g., cyanobenzamide derivatives) exhibit IDO1 inhibition, suggesting that electron-withdrawing groups (e.g., cyano) modulate redox-related pathways .
Q & A
Q. What are the optimal synthetic pathways for 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Nucleophilic substitution : Reacting a benzamide precursor with 2-(1H-imidazol-1-yl)ethanol under conditions optimized for temperature (60–80°C) and solvent (e.g., DMF or acetonitrile).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) is used to isolate the product.
Characterization : NMR (¹H and ¹³C) confirms the imidazole-ethoxy linkage (e.g., δ 4.3–4.5 ppm for ethoxy CH₂), while HPLC ensures >95% purity .
- Key Table :
| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Alkylation | DMF, 70°C | 65–75 | 85–90 |
| 2 | Purification | Column | 50–60 | 95–99 |
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Peaks at ~3100 cm⁻¹ (imidazole C-H stretch) and ~1650 cm⁻¹ (amide C=O).
- NMR : Distinct signals for the ethoxy bridge (δ 4.3–4.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and amide NH (δ 10.2 ppm).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 273.1) .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer :
- Enzyme Inhibition : Test thromboxane A2 synthetase (TxA2S) inhibition using platelet-rich plasma (IC₅₀ ~3 nM via RIA for TxB₂) .
- Anti-aggregatory Activity : Measure collagen-induced platelet aggregation inhibition in vitro (IC₅₀ ~0.5 μM) .
Advanced Research Questions
Q. How can contradictions in spectral data during structural analysis be resolved?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., variable NH proton shifts) may arise from:
- Solvent Effects : Re-run spectra in deuterated DMSO to stabilize NH protons.
- Dynamic Exchange : Use low-temperature NMR to slow proton exchange rates.
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis .
Q. What in vivo models are appropriate for validating anti-thrombotic efficacy?
- Methodological Answer :
- Cholesterol-Fed Rabbit Model : Mimics hyperlipidemia-induced platelet hyperactivity. Assess carotid artery thrombosis post-administration (dose: 1–10 mg/kg IV).
- Tail Bleeding Time Assay : Balance efficacy with bleeding risk .
- Key Comparison :
| Model | Endpoint | Relevance to Human Pathology |
|---|---|---|
| Rabbit | TxB₂ reduction in plasma | High (translational) |
| Murine | Bleeding time prolongation | Moderate (safety profiling) |
Q. How does the ethoxy-imidazole moiety influence SAR in thromboxane inhibition?
- Methodological Answer :
- Critical Substituents :
Ethoxy Linker : Optimal length (2 carbons) balances flexibility and steric hindrance.
Imidazole Ring : N1-substitution enhances TxA2S binding (Ki < 1 nM vs. unsubstituted analogs).
- SAR Table :
| Derivative | TxA2S IC₅₀ (nM) | Anti-Aggregatory IC₅₀ (μM) |
|---|---|---|
| Parent compound | 3 | 0.5 |
| Ethoxy replaced with methyl | >1000 | >50 |
| Imidazole replaced with pyridine | 120 | 12 |
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., EGFR, VEGFR2).
- Structural Modification : Introduce bulkier substituents (e.g., 3,4,5-trimethoxybenzamide) to reduce kinase ATP-pocket binding .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma t½ in rats) and metabolite stability (LC-MS/MS).
- Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs.
- Example : In rabbits, oral bioavailability <20% due to first-pass metabolism, necessitating IV dosing for efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
